(R)-3-[((S)-2-Amino-propionyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester (R)-3-[((S)-2-Amino-propionyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13445965
InChI: InChI=1S/C18H27N3O3/c1-3-21(17(22)14(2)19)16-10-7-11-20(12-16)18(23)24-13-15-8-5-4-6-9-15/h4-6,8-9,14,16H,3,7,10-13,19H2,1-2H3/t14-,16+/m0/s1
SMILES: CCN(C1CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)C(C)N
Molecular Formula: C18H27N3O3
Molecular Weight: 333.4 g/mol

(R)-3-[((S)-2-Amino-propionyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester

CAS No.:

Cat. No.: VC13445965

Molecular Formula: C18H27N3O3

Molecular Weight: 333.4 g/mol

* For research use only. Not for human or veterinary use.

(R)-3-[((S)-2-Amino-propionyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester -

Specification

Molecular Formula C18H27N3O3
Molecular Weight 333.4 g/mol
IUPAC Name benzyl (3R)-3-[[(2S)-2-aminopropanoyl]-ethylamino]piperidine-1-carboxylate
Standard InChI InChI=1S/C18H27N3O3/c1-3-21(17(22)14(2)19)16-10-7-11-20(12-16)18(23)24-13-15-8-5-4-6-9-15/h4-6,8-9,14,16H,3,7,10-13,19H2,1-2H3/t14-,16+/m0/s1
Standard InChI Key QWPYQXKKZHBOJI-GOEBONIOSA-N
Isomeric SMILES CCN([C@@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)[C@H](C)N
SMILES CCN(C1CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)C(C)N
Canonical SMILES CCN(C1CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)C(C)N

Introduction

(R)-3-[((S)-2-Amino-propionyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester is a complex organic compound with a specific stereochemistry, indicated by the (R) and (S) configurations. This compound belongs to a class of molecules that incorporate piperidine rings, which are common in pharmaceuticals due to their versatility in biological interactions. The compound's structure includes an amino acid moiety linked to a piperidine ring, which is further modified with an ethyl-amino group and a benzyl ester.

Synthesis and Preparation

The synthesis of such compounds often involves multiple steps, including the formation of the piperidine ring, introduction of the amino acid moiety, and modification with the ethyl-amino group. The benzyl ester group is typically added as a protecting group to facilitate further chemical transformations. A common method for introducing benzyl esters involves the use of benzyl chloroformate or benzyl alcohol under basic conditions .

Data Table: Comparison of Related Compounds

CompoundMolecular FormulaCAS NumberStereochemistry
(R)-3-[((S)-2-Amino-propionyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl esterC18H27N3O3Not specified(R), (S)
(R)-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl esterC18H28N2O31354000-66-0(R)
(R)-3-(2-Amino-ethylsulfanyl)-piperidine-1-carboxylic acid benzyl esterC15H22N2O2S1354010-33-5(R)

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